molecular formula C9H17FN2 B13009428 (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13009428
M. Wt: 172.24 g/mol
InChI Key: MWFSINHYFISYBF-YUMQZZPRSA-N
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Description

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a fluorine atom and an azaspirodecane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic amines and mercaptoacetic acid in dry benzene to form the azaspirodecane ring system .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to scale up the synthesis. This approach allows for the efficient formation and reduction of intermediates, such as azides, and the use of biocatalytic transaminase technology to prepare the desired enantiomer in high yield and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or neurological disorders, by interacting with specific molecular targets .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17FN2

Molecular Weight

172.24 g/mol

IUPAC Name

(2R,4S)-2-fluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8-/m0/s1

InChI Key

MWFSINHYFISYBF-YUMQZZPRSA-N

Isomeric SMILES

C1CNCCC12C[C@H](C[C@@H]2N)F

Canonical SMILES

C1CNCCC12CC(CC2N)F

Origin of Product

United States

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